molecular formula C10H6BrN3 B14053332 2-(4-bromo-1H-imidazol-1-yl)benzonitrile

2-(4-bromo-1H-imidazol-1-yl)benzonitrile

Katalognummer: B14053332
Molekulargewicht: 248.08 g/mol
InChI-Schlüssel: VCAIVEGZJVKPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-1H-imidazol-1-yl)benzonitrile is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine atom attached to the imidazole ring and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromoimidazole with benzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(1H-imidazol-1-yl)benzonitrile, while oxidation with hydrogen peroxide can produce 2-(4-bromo-1H-imidazol-1-yl)benzoic acid .

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-1H-imidazol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the benzonitrile group can interact with various biological molecules, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-amino-4-bromo-1H-imidazol-1-yl)benzonitrile
  • 4-(2-bromo-1H-imidazol-1-yl)benzonitrile

Uniqueness

2-(4-bromo-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H6BrN3

Molekulargewicht

248.08 g/mol

IUPAC-Name

2-(4-bromoimidazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-4-2-1-3-8(9)5-12/h1-4,6-7H

InChI-Schlüssel

VCAIVEGZJVKPKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)N2C=C(N=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.